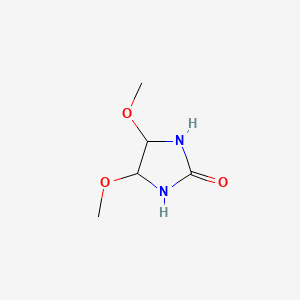
4,5-Dimethoxyimidazolidine-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxyimidazolidine-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of methoxy groups at the 4 and 5 positions of the ring adds to its unique chemical properties. Imidazolidinones are widely found in pharmaceuticals, natural products, and other biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxyimidazolidine-2-one can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of metal catalysts and specific reaction conditions to ensure high yields . Another method involves the diamination of olefins, which can be catalyzed by various metal complexes . The intramolecular hydroamination of linear urea derivatives is also a viable route for synthesizing imidazolidinones .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethoxyimidazolidine-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy groups and the carbonyl group in the molecule.
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Applications De Recherche Scientifique
4,5-Dimethoxyimidazolidine-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and antifungal properties . In medicine, it is explored for its potential therapeutic applications, including its use as a chiral auxiliary in asymmetric synthesis . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxyimidazolidine-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the carbonyl group play a crucial role in its binding affinity and specificity towards these targets . The exact pathways involved may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4,5-Dimethoxyimidazolidine-2-one can be compared with other similar compounds, such as imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share a similar core structure but differ in the presence and position of substituents. For example, benzimidazolidin-2-ones have a benzene ring fused to the imidazolidinone ring, which can significantly alter their chemical properties and biological activities .
Similar Compounds
- Imidazolidin-2-one
- Benzimidazolidin-2-one
- Imidazole-2-thione
- Imidazolidine-2-thione
Propriétés
Numéro CAS |
3891-44-9 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
4,5-dimethoxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-9-3-4(10-2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8) |
Clé InChI |
OSABMSLCGCTLLC-UHFFFAOYSA-N |
SMILES canonique |
COC1C(NC(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


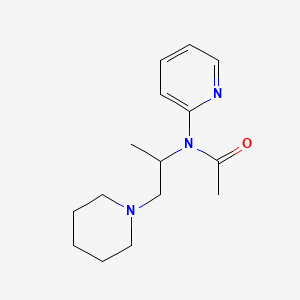
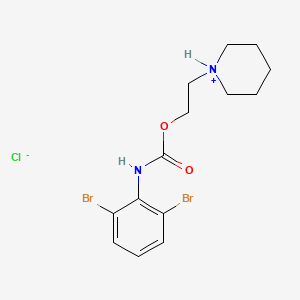
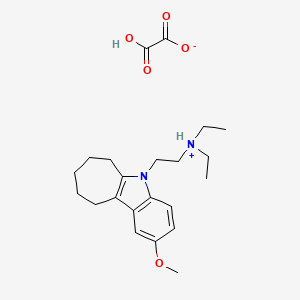
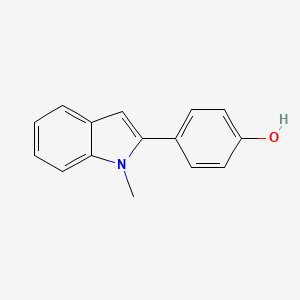
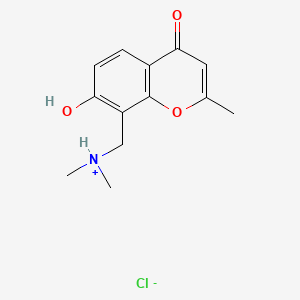
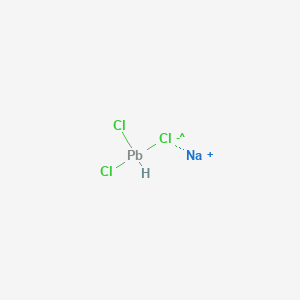
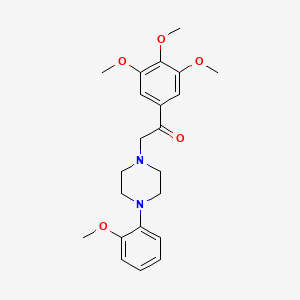
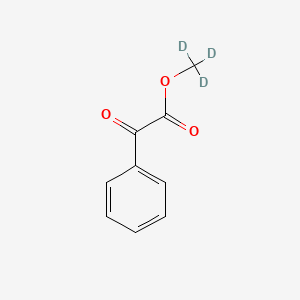
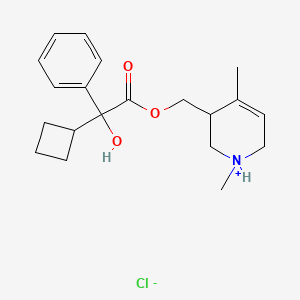
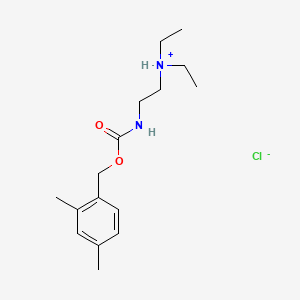
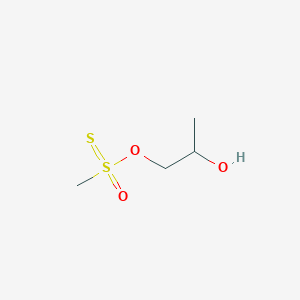
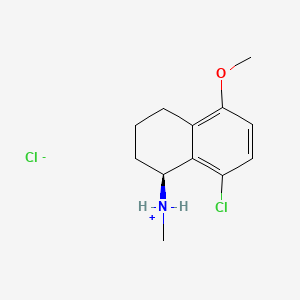

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
